2-(4-Methylpiperazin-1-YL)cyclopentanol
Description
Background and Significance of 2-(4-Methylpiperazin-1-yl)cyclopentanol
This compound belongs to the essential class of piperazine-containing compounds, which constitute one of the most frequently encountered scaffolds in small-molecule pharmaceuticals approved by regulatory agencies. The compound's molecular structure incorporates both a cyclopentanol moiety and a methylpiperazine substituent, creating a unique combination that contributes to its distinctive biological properties. The significance of this compound extends beyond its structural novelty, as recent research has identified it as a potent inhibitor of biofilm formation by Candida albicans, a pathogenic fungus responsible for various infections including candida dermatitis and oral candidiasis.
The compound's importance is further underscored by its mechanism of action, which involves interaction with heat shock protein 90, a critical molecular target involved in biofilm formation processes. This interaction represents a novel approach to addressing the persistent challenge of biofilm-associated infections, where traditional antifungal agents often demonstrate reduced efficacy due to compromised drug permeability through biofilm matrices. The compound's ability to function as both a standalone inhibitor and as an enhancer of existing therapeutics positions it as a valuable tool in the ongoing effort to combat resistant fungal infections.
Historical Context and Development
The development of this compound emerged from the broader advancement of piperazine chemistry, which has evolved significantly over recent decades. Piperazine derivatives have been systematically investigated for their pharmaceutical applications, with researchers developing increasingly sophisticated methods for their synthesis and functionalization. The specific compound under examination was identified through computational drug discovery approaches, utilizing molecular docking systems to screen for potential ligands targeting specific proteins involved in pathogenic processes.
The identification of this compound as a biofilm inhibitor represents a convergence of traditional organic chemistry with modern computational drug discovery methodologies. Researchers employed the SeeSAR 10 docking system to conduct an in-silico search for compounds capable of inhibiting biofilm formation, ultimately selecting heat shock protein 90 of Candida albicans as the target protein. This systematic approach led to the extraction and identification of the compound as a potential therapeutic agent, demonstrating the power of computational methods in accelerating drug discovery processes.
Chemical Classification and Structural Overview
This compound is classified as a heterocyclic organic compound containing nitrogen atoms within its ring structure. The compound exhibits the molecular formula C₁₀H₂₀N₂O and possesses a molecular weight of 184.28 grams per mole. Its Chemical Abstracts Service registry number is 915921-53-8, providing a unique identifier for chemical databases and regulatory documentation.
The structural composition of the compound features a cyclopentanol ring system substituted at the second position with a 4-methylpiperazin-1-yl group. The Simplified Molecular Input Line Entry System representation of the compound is CN1CCN(CC1)C2CCCC2O, which describes the connectivity of atoms within the molecule. The International Chemical Identifier provides additional structural detail: 1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O |
| Molecular Weight | 184.28 g/mol |
| Chemical Abstracts Service Number | 915921-53-8 |
| International Chemical Identifier Key | QKAMIGVRCHNECO-UHFFFAOYSA-N |
| Physical Form | Solid |
| Storage Classification | 11 - Combustible Solids |
Scope and Objectives of Current Research
Contemporary research involving this compound encompasses multiple investigational domains, with primary focus on its antimicrobial properties and potential therapeutic applications. The primary objective of current studies centers on elucidating the compound's mechanism of action in biofilm inhibition and evaluating its potential for development as a therapeutic agent for fungal infections. Researchers are particularly interested in understanding how the compound interacts with heat shock protein 90 and the downstream effects of this interaction on biofilm formation processes.
Secondary research objectives include investigating the compound's potential utility as a disinfectant for medical devices such as catheters, where biofilm formation represents a significant clinical challenge. The synergistic effects observed when the compound is combined with existing antifungal agents have opened new avenues for combination therapy development, with researchers exploring optimal formulations and delivery methods. These investigations aim to establish whether the compound can reduce the required dosages of conventional antifungals while maintaining or enhancing therapeutic efficacy.
Current research limitations acknowledge the need for comprehensive in vivo studies and toxicity assessments before the compound can be considered for clinical applications. Future investigations will necessarily expand to examine the compound's effects on other fungal species and to develop a more detailed understanding of its mechanism of action. The research community recognizes that while initial findings are promising, substantial additional work is required to translate these laboratory observations into clinically viable therapeutic interventions.
| Research Parameter | Current Status | Future Objectives |
|---|---|---|
| Biofilm Inhibition Concentration | 0.63 mmol/l minimum effective dose | Optimization of dosing protocols |
| Combination Therapy Efficacy | 8-fold reduction in miconazole requirements | Clinical trial preparation |
| Mechanism Elucidation | Heat shock protein 90 interaction confirmed | Detailed pathway analysis |
| Safety Assessment | Preliminary studies pending | Comprehensive toxicology evaluation |
| Spectrum of Activity | Candida albicans confirmed | Broad-spectrum fungal testing |
Structure
2D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-5-7-12(8-6-11)9-3-2-4-10(9)13/h9-10,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAMIGVRCHNECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660740 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-53-8 | |
| Record name | 2-(4-Methylpiperazin-1-yl)cyclopentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Ring-Opening of Cycloalkene Oxides with Secondary Amines
The initial step in the preparation of 2-(4-Methylpiperazin-1-yl)cyclopentanol involves the nucleophilic ring-opening of cyclopentene oxide by 4-methylpiperazine. This reaction typically proceeds under reflux conditions in anhydrous ethanol as solvent.
- Equimolar amounts of cyclopentene oxide and 4-methylpiperazine are combined in anhydrous ethanol.
- The mixture is heated under reflux overnight to ensure complete ring-opening.
- Upon cooling, the solvent and excess amine are removed under reduced pressure.
- The crude α-(dialkylamino)cyclopentanol product is purified by vacuum distillation to afford the pure compound.
Research Findings and Data Summary
The following table summarizes key experimental data from the preparation of α-(dialkylamino)cycloalkanols and cycloalkanones, which are directly relevant to the synthesis of this compound:
These data confirm the successful formation of the target compound and its intermediates with high purity and yield.
Analytical Techniques Used in Preparation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^13C NMR are used to confirm the structure and purity of the intermediates and final product.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Employed for purity analysis.
- Melting Point and Boiling Point Determination: Used to characterize physical properties of isolated compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-YL)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Cyclopentanol derivatives.
Substitution: Piperazine-substituted cyclopentanol derivatives.
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)cyclopentanol is a small molecule primarily utilized in cell signaling applications . It has the molecular formula and a molecular weight of 184.28 . this compound is also identified by the CAS number 915921-53-8 .
While specific, detailed case studies and comprehensive data tables directly focusing on the applications of this compound are not widely available in the provided search results, the broader context of similar compounds and related research areas can provide some insight.
Research Areas and Potential Applications:
- Cosmetics: Polymers, including synthetic and semi-synthetic ones, are a major class of ingredients in cosmetics . They can be used as film formers, rheology modifiers, and for the delivery of active nutrients . The use of materials with biocompatible, safe, and eco-friendly characteristics is highly relevant in this field .
- Pharmaceuticals: Many compounds containing piperazine rings are used in pharmaceuticals . Examples from the search results include:
Given that this compound is used in cell signaling applications, it may be relevant in pharmaceutical research.
- Industrial Applications: Nanoparticles have widespread industrial applications, including emerging applications in the chemical industry . Although not explicitly mentioned for this specific compound, the use of related compounds in various applications suggests potential industrial uses .
Further Research:
To find more detailed information, consider the following steps:
- ** খুঁজুন Scientific Literature Databases:** Use databases like PubMed, Scopus, and Web of Science to search for research articles specifically mentioning the applications of this compound.
- Patent Searches: Explore patent databases to identify any patented applications of this compound.
- Contacting Suppliers: Reach out to chemical suppliers like Sigma-Aldrich or BOCSCI for more technical data and application notes.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-YL)cyclopentanol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit biofilm formation by Candida albicans, suggesting its potential as an antimicrobial agent . The compound may also interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparison with Similar Compounds
(2-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS: 93288-86-9)
- Structure: Shares the 4-methylpiperazine group but replaces the cyclopentanol moiety with a benzoyl group.
- Key Difference: The absence of the cyclopentanol ring likely diminishes its ability to interact with HSP90 or other biofilm-related targets, highlighting the structural specificity of 2-(4-methylpiperazin-1-yl)cyclopentanol .
1-Methylcyclopentanol (CAS: 1462-03-9)
- Structure: A simpler cyclopentanol derivative lacking the 4-methylpiperazine substituent.
- Bioactivity: No documented antifungal or biofilm-inhibitory effects; primarily used in industrial applications .
- Key Difference: The piperazine group in this compound is critical for its HSP90-binding capacity, as evidenced by the inactivity of 1-methylcyclopentanol in biofilm assays .
2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone
- Structure: Contains a cyclopentanone core with a branched aliphatic chain and a cyclohexene substituent.
- Bioactivity: No reported biological activity; structural dissimilarity underscores the importance of the piperazine-cyclopentanol combination in this compound .
Comparative Bioactivity Data
Mechanistic and Pharmacological Insights
- Piperazine Role: The 4-methylpiperazine group in this compound enhances solubility and facilitates hydrogen bonding with HSP90, a feature absent in analogues like 1-methylcyclopentanol .
- Cyclopentanol Contribution: The cyclopentanol moiety may stabilize the compound within hydrophobic pockets of HSP90, as suggested by docking studies .
Biological Activity
Overview
2-(4-Methylpiperazin-1-YL)cyclopentanol is a heterocyclic compound with the empirical formula C10H20N2O and a molecular weight of 184.28 g/mol. It has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in antimicrobial and anti-cancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecules, influencing various biochemical pathways.
1. Inhibition of Biofilm Formation
Research indicates that this compound significantly inhibits biofilm formation in Candida albicans, especially when used in conjunction with antifungal agents like miconazole. The proposed mechanism involves the disruption of cell signaling pathways essential for biofilm development, particularly through interaction with heat shock protein 90 (Hsp90) .
2. Antimicrobial Activity
In addition to its antifungal properties, this compound has shown promise as an antimicrobial agent against various bacterial strains. Its efficacy is believed to stem from its ability to penetrate microbial membranes and interfere with metabolic processes .
3. Cancer Therapeutics
The compound has been investigated for its potential as a multikinase inhibitor in cancer treatment. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in tumor cells at low concentrations (30-100 nM), highlighting its potential role in cancer therapy .
The compound exhibits a range of biochemical interactions:
- Cellular Effects : It influences cellular metabolism and gene expression, affecting processes such as cell proliferation and apoptosis.
- Subcellular Localization : The distribution within cellular compartments is crucial for its activity; targeting signals may direct the compound to specific organelles, enhancing its therapeutic effects .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | Concentration Required | Mechanism of Action |
|---|---|---|---|
| Antifungal | Candida albicans | ≥ 0.63 mmol/L | Inhibition of biofilm formation |
| Antimicrobial | Various bacteria | Varies | Disruption of metabolic processes |
| Anticancer | Tumor cells | 30-100 nM | Induction of apoptosis via multikinase inhibition |
Case Studies
Several studies have explored the biological activity of this compound in different contexts:
Case Study 1: Antifungal Efficacy
A study evaluated the combined effect of this compound and miconazole against Candida albicans. Results showed a significant reduction in biofilm biomass compared to controls, suggesting a synergistic effect that enhances antifungal efficacy .
Case Study 2: Cancer Cell Apoptosis
In vitro experiments were conducted on various cancer cell lines using derivatives of this compound. The results indicated that certain derivatives effectively induced apoptosis and inhibited cell growth, supporting the hypothesis that this compound can serve as a lead structure for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-methylpiperazin-1-yl)cyclopentanol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, cyclopentanol derivatives with piperazine moieties (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) often use cyclopentanol precursors activated with leaving groups (e.g., mesyl or tosyl) followed by coupling with 4-methylpiperazine. Reaction optimization involves adjusting solvent polarity (e.g., methanol or DMF), temperature (60–90°C), and stoichiometric ratios (1:1.2 for amine:precursor). Monitoring via HPLC or TLC (using mobile phases like methanol:buffer 65:35 ) ensures purity. Yield improvements (≥70%) are achievable via microwave-assisted synthesis or catalytic methods (e.g., Pd/C for hydrogenation) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Analyze and NMR peaks to confirm cyclopentanol backbone (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 210.2 [M+H]+ for CHNO) .
- X-ray crystallography : For crystalline derivatives, compare bond lengths/angles with structurally similar compounds (e.g., 2-methoxy-4-[(4-methylpiperazin-1-yl)iminemethyl]phenol, CCDC 847082 ).
Q. What solvent systems are recommended for solubility testing of this compound in preclinical studies?
- Methodological Answer : Prioritize polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous solubility, use buffered systems (pH 4.6–7.4) with sodium acetate/sodium 1-octanesulfonate . Solubility can be quantified via UV-Vis spectroscopy at λmax (~260 nm for aromatic analogs) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., cis/trans cyclopentanol conformation) impact the compound’s biological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-tartaric acid) and compare activity in receptor-binding assays. For example, (+)-4-(1-hydroxybutyl)piperidine derivatives show 10-fold higher affinity for serotonin receptors than their enantiomers . Computational docking (e.g., AutoDock Vina) can predict binding poses to targets like 5-HT .
Q. What strategies resolve contradictions in reported bioactivity data for piperazine-cyclopentanol derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:
- Use cell lines with consistent receptor expression levels (e.g., HEK293 for GPCRs).
- Validate results via orthogonal assays (e.g., cAMP accumulation vs. calcium flux for GPCR activation).
- Reference PubChem bioactivity data for analogous compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride, CID 135565758 ).
Q. How can metabolic stability of this compound be evaluated in vitro?
- Methodological Answer :
- Microsomal incubation : Use human liver microsomes (HLM) with NADPH regeneration system. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP inhibition assays : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Half-life prediction : Apply in silico tools (e.g., SwissADME) using logP (predicted ~1.8) and topological polar surface area (TPSA ~40 Ų) .
Data Contradiction Analysis
Q. Why do solubility values for structurally similar compounds vary across studies (e.g., 4-(4-methylpiperazin-1-yl)aniline vs. its hydrochloride salt)?
- Answer : Hydrochloride salts generally exhibit higher aqueous solubility due to ionic dissociation (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride has solubility >50 mg/mL vs. <1 mg/mL for the free base ). Contradictions arise from incomplete salt formation or pH-dependent solubility shifts. Always report salt form and buffer conditions .
Experimental Design Tables
Table 1 : Comparison of Synthetic Yields for Piperazine-Cyclopentanol Derivatives
Table 2 : Key Physicochemical Properties (Predicted)
| Property | Value | Method/Source |
|---|---|---|
| logP (Partition Coefficient) | 1.8 | PubChem |
| TPSA (Topological PSA) | 40 Ų | SwissADME |
| Water Solubility | 2.1 mg/mL (pH 7.4) | ESOL Prediction |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
